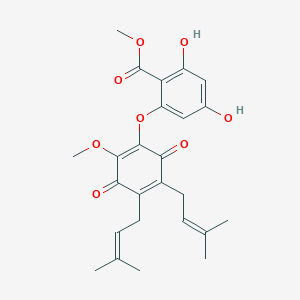
Atrovirinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atrovirinone is a natural product found in Garcinia atroviridis with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Atrovirinone, a 1,4-benzoquinone isolated from the roots of Garcinia atroviridis, has shown potential as an anti-inflammatory agent. Studies indicate that atrovirinone inhibits the synthesis of major proinflammatory mediators in inflammation, such as nitric oxide (NO) and prostaglandin E2 (PGE2), through the inhibition of iNOS and COX-2 expression. It also affects cytokine secretion, reducing IL-1beta and IL-6 while enhancing the anti-inflammatory cytokine IL-10. This inhibition of proinflammatory cytokine synthesis and inducible enzyme expression is attributed to a dose-dependent inhibition of the phosphorylation of p38 and ERK1/2, as well as the prevention of phosphorylation of I-kappaBalpha, reducing p65NF-kappaB nuclear translocation. These mechanisms indicate that atrovirinone targets both the MAPK and NF-kappaB pathways, which are crucial in inflammation processes (Israf et al., 2010).
COX/Lipoxygenase Inhibition and Reactive Oxygen Species
Atrovirinone has also been shown to inhibit the generation of thromboxane B2 (TXB2) from whole blood stimulated by both cyclooxygenase (COX)-1 and COX-2 pathways. Its more selective inhibition of COX-2 over COX-1, alongside its moderate inhibition of lipoxygenase activity, further supports its potential as an anti-inflammatory drug. Additionally, atrovirinone inhibits the generation of intracellular reactive oxygen species and the secretion of TNF-α from RAW 264.7 cells in a dose-responsive manner (Syahida et al., 2006).
Bioactivity in Cell Lines
The bioactivity of atrovirinone has been tested on various cell lines. While it showed some cytotoxicity against HeLa cells, it exhibited only mild inhibitory activity toward Bacillus cereus and Staphylococcus aureus. These findings suggest a potential for selective cytotoxic activity, which could be relevant in therapeutic applications, particularly in targeting certain cell types or pathogens (Permana et al., 2001).
properties
Molecular Formula |
C25H28O8 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 2,4-dihydroxy-6-[2-methoxy-4,5-bis(3-methylbut-2-enyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]oxybenzoate |
InChI |
InChI=1S/C25H28O8/c1-13(2)7-9-16-17(10-8-14(3)4)22(29)24(23(31-5)21(16)28)33-19-12-15(26)11-18(27)20(19)25(30)32-6/h7-8,11-12,26-27H,9-10H2,1-6H3 |
InChI Key |
AATISISCRVORPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC2=CC(=CC(=C2C(=O)OC)O)O)CC=C(C)C)C |
melting_point |
124-125°C |
physical_description |
Solid |
synonyms |
atrovirinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



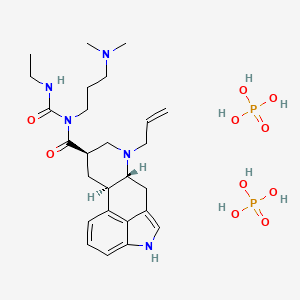
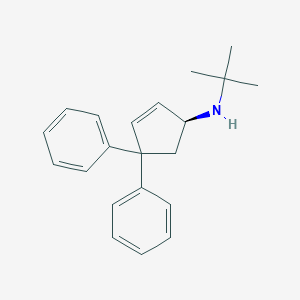

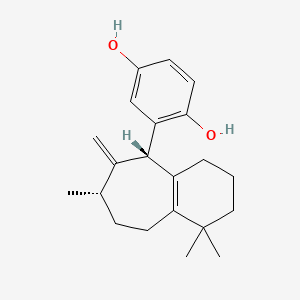
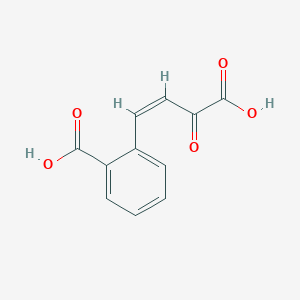

![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
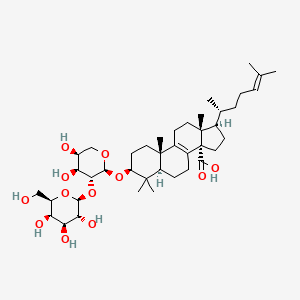
![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

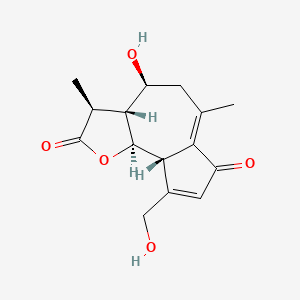
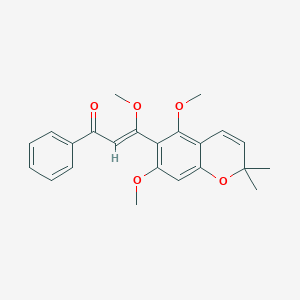

![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)